molecular formula C11H7Cl2F17Si B1583191 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane CAS No. 3102-79-2

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Cat. No.: B1583191
CAS No.: 3102-79-2
M. Wt: 561.13 g/mol
InChI Key: PVBMWIXRKLGXPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane, also known as (heptadecafluoro-1,1,2,2-tetrahydrodecyl)methyldichlorosilane, is primarily targeted at surfaces that require hydrophobic or oleophobic treatment . The compound’s primary role is to modify the surface properties of various materials, including metals, glass, and polymers, to make them resistant to wetting by water and oils .

Mode of Action

The mode of action of this compound involves the formation of a thin, hydrophobic layer on the surface of the target material . This is achieved through the reaction of the silane group with the hydroxyl groups present on the surface of the material, resulting in the formation of a covalent bond . The long perfluorinated carbon chain then extends away from the surface, creating a low-energy interface that resists wetting .

Biochemical Pathways

The primary pathway involves the reaction of the silane group with hydroxyl groups on the surface of the material, followed by the polymerization of the silane molecules to form a tightly packed layer of fluorinated carbon chains .

Pharmacokinetics

In terms of its application, the compound is usually applied in a diluted form and allowed to react with the surface for a certain period of time to ensure complete coverage and optimal performance .

Result of Action

The result of the action of this compound is the formation of a hydrophobic and oleophobic surface that resists wetting by water and oils . This can be beneficial in a variety of applications, including anti-fogging treatments for glass, stain-resistant treatments for textiles, and corrosion-resistant coatings for metals .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of moisture can accelerate the hydrolysis and condensation reactions of the silane group, which can be beneficial for the formation of the hydrophobic layer . Excessive moisture can also lead to the formation of a less effective, patchy coating . Temperature can also affect the reaction rate and the quality of the resulting coating .

Properties

IUPAC Name

dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F17Si/c1-31(12,13)3-2-4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBMWIXRKLGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F17Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184995
Record name [(Perfluorooctyl)ethyl]methyl dichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-79-2
Record name 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Perfluorooctyl)ethyl]methyl dichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooctylethyldichloromethyl silane;Perfluorooctylethyldichloromethyl silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane create a cell-resistant surface?

A: this compound (17F) is a fluorosilane compound used to create hydrophobic surfaces. When applied to a substrate like glass, the silane group (Si-Cl) hydrolyzes and forms covalent bonds with surface hydroxyl groups. This creates a dense layer of perfluorinated chains exposed to the outer surface. [] These perfluoroalkyl chains are highly hydrophobic and exhibit low surface energy, which makes the modified surface resistant to cell attachment.

Q2: What is the main challenge in using this compound for patterned cell attachment, and how is it addressed in the research?

A: The research highlights a significant challenge: contamination of the 17F layer during subsequent surface modification steps, particularly during the introduction of amine-functional spacers. [] This contamination compromises the cell-resistant properties of the 17F layer, hindering the creation of defined cell-adhesive patterns. To overcome this, the researchers developed a novel two-step silanization method. They first create patterned 17F layers using photolithography. Then, instead of directly coupling amines, they introduce an intermediate layer of isocyanatopropyl triethoxysilane (IPTS). This IPTS layer acts as a barrier, preventing contamination of the 17F layer during subsequent amine coupling steps, and allows for the controlled attachment of cells to specific areas. []

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